Steric Bulk Quantified by Taft Es Parameter: Orthopivalate vs. Orthoacetate and Orthoformate
The Taft steric substituent constant (Es) directly quantifies the steric resistance to nucleophilic attack at the ester/orthoester carbonyl. For the acyl R-group of trimethyl orthopivalate (R = tert-butyl, Es = –2.78), the steric demand is more than double that of trimethyl orthoacetate (R = CH₃, Es = –1.24) and vastly exceeds trimethyl orthoformate (R = H, Es = 0.00) [1]. More negative Es values correlate with slower acid-catalyzed hydrolysis; the Es difference of ΔEs = –1.54 (t-Bu vs. CH₃) predicts a significantly extended hydrolytic half-life for the orthopivalate under identical conditions [1].
| Evidence Dimension | Taft steric parameter (Es) for the acyl R-group |
|---|---|
| Target Compound Data | Es = –2.78 (t-C₄H₉ / pivaloyl) |
| Comparator Or Baseline | Trimethyl orthoacetate: Es = –1.24 (CH₃); Trimethyl orthoformate: Es = 0.00 (H) |
| Quantified Difference | ΔEs (t-Bu vs. CH₃) = –1.54; ΔEs (t-Bu vs. H) = –2.78 |
| Conditions | Derived from rates of acid-catalyzed ester hydrolysis (Taft definition reaction) |
Why This Matters
The 2.2-fold greater steric bulk (vs. methyl) directly retards nucleophilic attack, affording longer working lifetimes in acidic media and enabling chemoselective manipulations where less bulky orthoesters would prematurely hydrolyze.
- [1] Taft, R.W. (1952). Steric parameters – Taft's steric factor (Es). In: Steric Effects in Organic Chemistry. Es values: H = 0.00, CH₃ = -1.24, t-C₄H₉ = -2.78. SlideShare compilation, https://www.slideshare.net/slideshow/steric-parameters-tafts-steric-factor-es/251019558. View Source
